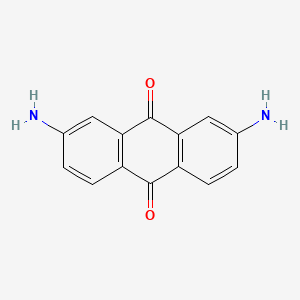

2,7-Diaminoanthraquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-diaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNHYKBXQOSFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209235 | |

| Record name | 9,10-Anthracenedione, 2,7-diamino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-44-7 | |

| Record name | 2,7-Diamino-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthraquinone, 2,7-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 2,7-diamino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,7-Diaminoanthraquinone: Technical Synthesis, History, and Applications

[1]

Introduction & Chemical Identity

This compound (CAS: 605-44-7) is a symmetrical, disubstituted anthraquinone derivative historically pivotal in the synthesis of vat dyes and currently re-emerging as a monomer for high-performance polyimides and energy storage materials.[1] Unlike its structural isomer 2,6-diaminoanthraquinone, the 2,7-isomer offers unique steric properties due to the "trans-like" substitution pattern across the tricyclic core, influencing polymer chain packing and electronic conjugation.

| Property | Data |

| IUPAC Name | 2,7-diaminoanthracene-9,10-dione |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| Appearance | Reddish-brown crystalline powder |

| Solubility | Insoluble in water, ether; Soluble in nitrobenzene, aniline, pyridine |

| Melting Point | >330°C (Sublimes/Decomposes) |

Historical Genesis: From Dye Chemistry to Polymers

The Anthraquinone Boom (Late 19th Century)

The discovery of 2,7-DAAQ is rooted in the "Golden Age" of German dye chemistry following Graebe and Liebermann’s elucidation of the anthraquinone structure in 1868. While alizarin (1,2-dihydroxyanthraquinone) was the primary target, researchers quickly realized that amino-substituted anthraquinones yielded vibrant, light-fast dyes.[1]

The Sulfonation Breakthrough (1900s–1930s)

Early synthesis was hampered by the difficulty of selectively nitrating anthraquinone to the 2,7-position. The industrial breakthrough came with mercury-catalyzed sulfonation .[1] It was discovered that sulfonating anthraquinone in the presence of mercury salts directs substitution to the

By the 1930s, chemical majors like Du Pont and General Aniline Works patented optimized routes. A landmark patent, US 1,910,693 (1933) , described the high-pressure ammonolysis of 2,7-anthraquinone disulfonic acid, establishing the dominant industrial route that persists in modified forms today.

Technical Synthesis & Reaction Mechanisms

Two primary routes exist for synthesizing 2,7-DAAQ. The choice depends on the starting material availability and purity requirements.

Route A: Ammonolysis of Disulfonic Acid (Industrial Standard)

This method utilizes the nucleophilic aromatic substitution (

Mechanism:

-

Sulfonation: Anthraquinone is sulfonated with oleum.[1] The 2,6- and 2,7-disulfonic acids are separated by fractional crystallization of their sodium salts (the 2,6-salt is less soluble).[1]

-

Ammonolysis: The 2,7-disulfonate undergoes displacement with aqueous ammonia at high temperature (175–200°C) in the presence of an oxidant (e.g., arsenic acid or nitrates) to prevent reduction of the quinone core to leuco-compounds.

Route B: Reduction of Nitro-Derivatives (Laboratory Scale)

Useful when 2,7-dinitroanthraquinone is available (via direct nitration of anthrone).[1]

Protocol:

-

Suspend 2,7-dinitroanthraquinone in an ethanol/water mixture.

-

Add sodium sulfide (

) or Tin(II) chloride ( -

Reflux for 3–5 hours. The nitro groups are reduced to amino groups without affecting the carbonyls.

Visualization of Synthesis Pathways

Figure 1: Comparison of the Sulfonation (Blue) and Nitration (Red) synthetic routes to 2,7-DAAQ.[1]

Experimental Protocol: Laboratory Purification

While industrial grades are available, research applications (e.g., polymer synthesis) require high purity (>99%).

Reagents: Crude 2,7-DAAQ, Nitrobenzene, Ethanol, Activated Carbon.

-

Dissolution: Dissolve 10 g of crude 2,7-DAAQ in 150 mL of boiling nitrobenzene. ( Note: Nitrobenzene is toxic; use a fume hood.)[1]

-

Filtration: Filter the hot solution through a heated funnel to remove insoluble inorganic salts.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. 2,7-DAAQ crystallizes as dark red needles.[1]

-

Washing: Filter the crystals and wash copiously with ethanol to remove residual nitrobenzene.[1]

-

Drying: Dry under vacuum at 100°C for 6 hours.

Self-Validation Check:

-

TLC: Silica gel, Eluent: Toluene/Acetone (4:1). Single spot confirms purity.[1]

-

Melting Point: Should not melt below 330°C.

Modern Applications

High-Performance Polyimides

2,7-DAAQ is a premium monomer for synthesizing polyimides with exceptional thermal stability and redox activity.[1] Reaction with dianhydrides (e.g., PMDA) yields polymers used in:

-

Gas Separation Membranes: The rigid, angled structure of the anthraquinone unit creates fractional free volume.

-

Sodium-Ion Batteries: The quinone carbonyls (

) undergo reversible lithiation/sodiation, making these polyimides promising organic cathodes.[1]

Polymerization Workflow

Figure 2: Step-growth polymerization of 2,7-DAAQ to form redox-active polyimides.[1]

Toxicology & Safety Profile

Critical Distinction: Researchers must distinguish 2,7-DAAQ from its isomer 2-aminoanthraquinone , a known carcinogen (NCI/NTP Bioassay TR-144).[1]

-

Mutagenicity: Unlike 2-aminoanthraquinone, which is a potent frameshift mutagen in Salmonella (Ames test), diamino-anthraquinones (specifically the 2,6 and 2,7 isomers) have shown negative or significantly reduced mutagenic activity in various assays (e.g., Salmonella strains TA98/TA100 without metabolic activation). The disubstitution appears to sterically or electronically hinder the formation of the reactive nitrenium ion intermediate responsible for DNA intercalation and damage.

-

Handling: Despite the lower mutagenic potential, it should be handled as a potential irritant. Standard PPE (gloves, mask) is mandatory to avoid inhalation of the fine powder.

References

-

Graebe, C., & Liebermann, C. (1868).[2] Ueber Alizarin und Anthracen. Berichte der deutschen chemischen Gesellschaft, 1(1), 49-51.[1] (Foundational anthraquinone chemistry).[1][3][4]

-

Gubelmann, I., & Tinker, J. M. (1933). Process for preparing anthraquinone derivatives. U.S. Patent No.[1][5] 1,910,693.[1] Washington, DC: U.S. Patent and Trademark Office. Link

-

Schmidt, R. E., & Stein, B. (1930). Manufacture of 2-7 dinitro-anthraquinone. U.S. Patent No.[1][5] 1,758,855.[1] Washington, DC: U.S. Patent and Trademark Office. Link

-

National Cancer Institute. (1978).[1] Bioassay of 2-Aminoanthraquinone for Possible Carcinogenicity. Technical Report Series No. 144. (Context for toxicity of mono-amino analogs). Link

-

Butterworth, B. E., et al. (2001). The preparation of anthraquinone used in the National Toxicology Program cancer bioassay was contaminated with the mutagen 9-nitroanthracene. Mutagenesis, 16(2), 169-177.[1] (Clarifies mutagenicity sources in anthraquinone samples). Link[1]

-

Song, Z., et al. (2015). Polyimides as Cathodes for Sodium Ion Batteries. Scientific Reports, 5, 12871. (Modern application in energy storage).[1]

Sources

- 1. 2,6-Diaminoanthraquinone | C14H10N2O2 | CID 8557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntut.elsevierpure.com [ntut.elsevierpure.com]

- 4. asianpubs.org [asianpubs.org]

- 5. US1894790A - 2,6-diamino-anthraquinone sulphides and process of preparing the same - Google Patents [patents.google.com]

2,7-Diaminoanthraquinone: Electronic Structure, Photophysics, and Bio-Optoelectronic Utility

Executive Summary

2,7-Diaminoanthraquinone (2,7-DAAQ) represents a quintessential Donor-

Molecular Architecture & Electronic Landscape

Structural Motif and Charge Transfer

The 2,7-DAAQ molecule consists of a rigid, planar anthraquinone backbone substituted at the distal

-

Acceptor Core: The central quinone ring acts as a strong electron acceptor (

). -

Donor Auxochromes: The amino groups at positions 2 and 7 serve as electron donors (

). -

Symmetry: The

or

Frontier Molecular Orbitals (DFT Insights)

Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal a distinct charge redistribution upon excitation.

-

HOMO: Localized primarily on the amino groups and the lateral benzene rings.

-

LUMO: Concentrated on the central quinone ring and carbonyl oxygens.

-

The Gap: The HOMO-LUMO gap is typically 2.6 – 2.9 eV , corresponding to strong absorption in the visible blue-green region.

Table 1: Calculated Electronic Parameters (Typical Values for Amino-AQs)

| Parameter | Value (Approx.) | Significance |

|---|---|---|

| HOMO Energy | -5.6 to -5.8 eV | Oxidation potential; stability against ambient air. |

| LUMO Energy | -3.0 to -3.2 eV | Reduction potential; electron transport capability. |

| Dipole Moment (

Photophysical Characterization

Absorption and Emission Spectra

2,7-DAAQ exhibits a broad, structureless absorption band characteristic of Charge Transfer (CT) transitions.

- : 460 – 500 nm (Solvent dependent).

- : 550 – 650 nm.

-

Stokes Shift: Large (often >100 nm or >3000 cm

), driven by the relaxation of the solvent shell around the highly polar ICT excited state.

Solvatochromism

The emission of 2,7-DAAQ is highly sensitive to solvent polarity (positive solvatochromism).

-

Mechanism: Upon excitation (

), the electron density shifts from the amino nitrogens to the carbonyl oxygens. Polar solvents stabilize this charge-separated species ( -

Lippert-Mataga Analysis: A plot of Stokes shift (

) vs. orientation polarizability (

Figure 1: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) pathway dominant in 2,7-DAAQ.

Electrochemical Properties

Cyclic Voltammetry (CV) of 2,7-DAAQ typically reveals the amphoteric nature of the quinone core.

-

Reduction: Two reversible one-electron waves corresponding to the formation of the radical anion (

) and dianion (-

V vs. Fc/Fc

-

V vs. Fc/Fc

-

V vs. Fc/Fc

-

Oxidation: Irreversible oxidation of the amino groups occurs at higher positive potentials (

V), often leading to polymerization if not protected.

Applications in Bio-Sensing and Optoelectronics

DNA Intercalation & Drug Development

The planar anthraquinone structure allows 2,7-DAAQ to function as a DNA intercalator.

-

Mechanism: The aromatic rings slide between DNA base pairs (

-stacking). The amino side chains can reside in the minor/major grooves, interacting with the phosphate backbone via hydrogen bonding. -

Therapeutic Potential: This intercalation can inhibit topoisomerase II, stalling DNA replication in cancer cells. 2,7-DAAQ derivatives are investigated as precursors for chemotherapeutics similar to Mitoxantrone.

Chemical Sensing

The fluorescence quenching or enhancement of 2,7-DAAQ upon binding makes it a potent sensor.

-

Metal Ions:

or -

Anions: Fluoride or acetate ions can deprotonate the amino groups, drastically altering the ICT band (Colorimetric shift from Orange to Purple).

Experimental Protocols

Synthesis of this compound

Principle: Nucleophilic aromatic substitution (ammonolysis) of anthraquinone disulfonic acid at high temperature and pressure.

Protocol:

-

Precursor: Dissolve 10.0 g of sodium 2,7-anthraquinonedisulfonate in 100 mL of 25% aqueous ammonia.

-

Oxidant: Add 2.0 g of Sodium Arsenate or m-Nitrobenzenesulfonic acid (oxidant prevents reduction to leuco-forms).

-

Reaction: Seal in a stainless steel autoclave. Heat to 175–180°C for 12–24 hours. Note: Pressure will rise significantly (20-40 bar).

-

Workup: Cool to room temperature. The product precipitates as a reddish-brown solid.[1]

-

Purification: Filter and wash with hot water to remove unreacted sulfonates. Recrystallize from Nitrobenzene or DMF/Ethanol to obtain high-purity crystals (m.p. > 330°C).

Figure 2: Synthesis workflow for high-purity 2,7-DAAQ via ammonolysis.

Solvatochromic Shift Measurement

Objective: Quantify the dipole moment change upon excitation.

-

Preparation: Prepare

M solutions of 2,7-DAAQ in a range of solvents: Hexane (non-polar), Toluene, THF, Ethanol, and DMF (highly polar). -

Acquisition: Record UV-Vis absorption (

) and Fluorescence emission ( -

Calculation: Convert wavelengths to wavenumbers (

). Calculate Stokes shift ( -

Analysis: Plot

vs. the Lippert-Mataga polarity parameter (

References

-

BenchChem. "this compound | 605-44-7 Scope and Research Focus." BenchChem Chemical Database. Link

-

Patil, S. et al. "Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties." ACS Omega, 2022. Link

-

Google Patents. "Process for preparing anthraquinone derivatives (US1910693A)." Google Patents, 1933. Link

-

Panigrahi, M. et al. "Study of preferential solvation of 2,6-diaminoanthraquinone in binary mixtures by absorption and fluorescence studies." Journal of Fluorescence, 2011. Link

-

Barthwal, R. et al. "Molecular recognition of telomere DNA sequence by 2,6 anthraquinone derivatives leads to thermal stabilization and induces apoptosis." International Journal of Biological Macromolecules, 2022.[2] Link

-

Sigma-Aldrich. "2,6-Diaminoanthraquinone Product Specification." Merck KGaA. Link

Sources

Technical Guide: Photophysics and Characterization of 2,7-Diaminoanthraquinone

Executive Summary

This technical guide provides a comprehensive analysis of the photophysical properties of 2,7-Diaminoanthraquinone (2,7-DAQ) . Unlike its widely utilized isomers (1,4-DAQ or 2,6-DAQ), 2,7-DAQ offers a unique

Part 1: Molecular Architecture & Electronic States

Structural Symmetry and Electronic Configuration

This compound consists of an anthraquinone core substituted at the

-

Acceptor Moiety: The central quinone carbonyls (

) act as strong electron acceptors. -

Donor Moiety: The amino groups (

) act as electron donors.

This "Donor-Acceptor-Donor" (D-A-D) architecture facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation. Unlike

The Energy Gap Law and State Mixing

The photophysics of 2,7-DAQ is governed by the proximity of two distinct excited states:

-

/

- : A "dark" state localized on the carbonyl oxygen, promoting Intersystem Crossing (ISC).

In unsubstituted anthraquinone, the lowest singlet is

Part 2: Fluorescence Characteristics (The Singlet Manifold)

Solvatochromism

2,7-DAQ exhibits positive solvatochromism.

-

Non-polar solvents (e.g., Hexane): The emission is weak and blue-shifted. The ICT state is destabilized, and the energy gap to the triplet state facilitates quenching.

-

Polar aprotic solvents (e.g., DMSO, DMF): The highly polar ICT excited state is stabilized by solvent dipoles, resulting in a significant bathochromic (red) shift and increased quantum yield (

).

Fluorescence Quenching Mechanisms

Researchers must control for two primary quenching pathways:

-

Oxygen Quenching: The triplet state (formed via ISC) is efficiently quenched by ground-state oxygen (

) to form singlet oxygen ( -

Concentration Quenching: Due to the planar structure, 2,7-DAQ is prone to

stacking aggregation, leading to self-quenching at concentrations

Part 3: Phosphorescence & Triplet Dynamics

The Triplet State ( )

While amino-substitution enhances fluorescence, the "anthraquinone backbone" ensures a high triplet yield (

-

Character: The lowest triplet state (

) in 2,7-DAQ possesses mixed -

Implication: This mixed character extends the triplet lifetime (

) significantly compared to parent anthraquinone, making 2,7-DAQ a viable photosensitizer.

Observing Phosphorescence

Phosphorescence in 2,7-DAQ is generally not observable at room temperature in fluid solution due to thermal deactivation and oxygen quenching. It requires:

-

Cryogenic Conditions: 77 K in a rigid matrix (e.g., 2-Methyltetrahydrofuran glass).

-

Deoxygenation: Rigorous freeze-pump-thaw cycles.

Experimental Signature: A structured emission band significantly red-shifted from the fluorescence maximum, appearing only after the fluorescence decays (microsecond to millisecond timescale).

Part 4: Visualization of Photophysical Pathways

The following Jablonski diagram illustrates the competitive pathways between Fluorescence (

Caption: Jablonski diagram for 2,7-DAQ showing the dominant ICT fluorescence pathway and the competitive ISC leading to triplet state reactivity.

Part 5: Experimental Protocols

Synthesis and Purification (Isomer Separation)

A critical challenge is separating 2,7-DAQ from the 2,6- isomer during synthesis. The following protocol relies on the solubility differences of their sulfonate precursors [Reference 1].

Protocol: Sulfonate Fractionation

-

Sulfonation: Treat anthraquinone with fuming sulfuric acid (oleum) to generate a mixture of 2,6- and 2,7-anthraquinone disulfonic acids.

-

Precipitation: Dilute the reaction mixture with water. Add NaCl or KCl.

-

Critical Step: The 2,6-disulfonate salt is less soluble and precipitates first. Filter this out.

-

Filtrate: The filtrate contains the 2,7-disulfonate .

-

-

Amidation: Treat the 2,7-disulfonate filtrate with concentrated ammonia under high pressure/temperature (autoclave at 180°C) to yield crude 2,7-DAQ.

-

Recrystallization: Purify using Nitrobenzene or Aniline (high boiling point solvents) to obtain spectroscopic grade crystals.

Spectroscopic Characterization Workflow

Caption: Step-by-step workflow for the photophysical characterization of 2,7-DAQ.

Part 6: Quantitative Data Summary

The following values are representative of

| Parameter | Non-Polar (e.g., Toluene) | Polar Aprotic (e.g., DMF) | Protic (e.g., Ethanol) |

| Absorption | 450 - 460 nm | 480 - 490 nm | 470 - 480 nm |

| Emission | 520 - 540 nm | 610 - 630 nm | 590 - 610 nm |

| Stokes Shift | Moderate (~3000 cm⁻¹) | Large (~4500 cm⁻¹) | Large (H-bond effects) |

| Quantum Yield ( | Low (< 0.05) | Moderate (0.3 - 0.5) | Moderate |

| Dominant Mechanism | ISC to Triplet | ICT Stabilization | H-bonding + ICT |

Note: Data derived from comparative studies of 2,6-DAQ and 1,5-DAQ [References 2, 3]. 2,7-DAQ follows the 2,6-DAQ trend closely due to meta-relationship of amines to carbonyls.

References

-

Beard, E. E. (1939). Process for the preparation of anthraquinonediphenyldithiazoles. U.S. Patent No.[1][2] 2,150,092. Washington, DC: U.S. Patent and Trademark Office. (Describes the separation of 2,6- and 2,7- isomers via disulfonic acid solubility).

-

Panetta, C. A., et al. (2025). Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye. ResearchGate.

-diaminoanthraquinones). -

Hulme, B. E., Land, E. J., & Phillips, G. O. (1972).[3] Pulse radiolysis of 9,10-anthraquinones.[3] Part 2.—Triplet excited states. Journal of the Chemical Society, Faraday Transactions 1, 68, 2003-2012.[3] (Definitive work on the triplet state character of amino-anthraquinones).

-

Datta, A., et al. (2011). Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells. ChemBioChem. (Demonstrates the biological application and fluorescence protocols for diamino-AQs).

Sources

- 1. US2150092A - Process for the preparation of anthraquinonediphenyldithiazoles - Google Patents [patents.google.com]

- 2. US4029680A - Process for the preparation of diamino-dihydroxy anthraquinone disperse dyestuffs - Google Patents [patents.google.com]

- 3. Pulse radiolysis of 9,10-anthraquinones. Part 2.—Triplet excited states - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

2,7-Diaminoanthraquinone photophysical properties

An In-Depth Technical Guide to the Photophysical Properties of 2,7-Diaminoanthraquinone

Abstract

This technical guide provides a comprehensive exploration of the photophysical properties of this compound (2,7-DAAQ), a key organic molecule within the broader class of diaminoanthraquinones (DAAQs). Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the synthesis, electronic absorption, and fluorescence characteristics of 2,7-DAAQ. We will delve into the causality behind its spectral behavior, the profound influence of the solvent environment (solvatochromism), and the dynamics of its excited states. Detailed, field-tested protocols for spectroscopic analysis are provided to ensure methodological integrity and reproducibility. The unique electronic and photophysical attributes of the anthraquinone scaffold, modulated by the strategic placement of amino groups, make 2,7-DAAQ and its isomers valuable building blocks in materials science and medicinal chemistry.[1][2] This guide serves as an authoritative resource for leveraging these properties in advanced applications.

Introduction: The Anthraquinone Scaffold

The anthraquinone core, a rigid, planar tricycle with a rich π-electron system, is a privileged structure in chemistry.[1] Its derivatives are not only historically significant as dyes and pigments but are also central to modern applications ranging from energy storage to medicine.[1][3] The anticancer drugs doxorubicin and mitoxantrone, for instance, feature the anthraquinone scaffold, underscoring its medicinal importance.[1][4][5]

The introduction of amino groups onto the anthraquinone framework dramatically influences its electronic and optical properties.[6] These electron-donating groups engage in resonance with the electron-accepting quinone core, creating an intramolecular charge transfer (ICT) character that is fundamental to their photophysical behavior. The specific isomerism—the placement of these amino groups—is critical. This guide focuses on this compound, exploring how this particular substitution pattern dictates its interaction with light and its environment.

Synthesis and Structural Verification

The reliable synthesis of 2,7-DAAQ is crucial for obtaining pure material for photophysical studies. A common and effective method involves the ammonolysis of the corresponding disulfonic acid precursor.

Core Synthesis Pathway: The preparation of this compound is often achieved by heating 2,7-anthraquinone-disulfonic acid or its salts with aqueous ammonia under pressure.[7] The reaction temperature is a critical parameter, typically maintained in the range of 175-180°C.[7] The addition of a mild oxidizing agent can improve the reaction rate and yield by consuming sulfurous acid byproducts.[7] This process effectively substitutes the sulfonate groups with amino groups.

Caption: High-level workflow for the synthesis of 2,7-DAAQ.

Structural Verification: Post-synthesis, confirming the identity and purity of the compound is paramount. This is achieved through a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the proton and carbon framework of the molecule, ensuring the correct isomeric form has been produced.[8][9]

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.[8][9]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches from the amino groups and C=O stretches from the quinone carbonyls.[8]

UV-Visible Absorption Properties

The absorption of light by 2,7-DAAQ is governed by electronic transitions within its conjugated π-system. The UV-Vis spectrum of anthraquinone derivatives typically displays distinct bands corresponding to different types of transitions.[10][11]

-

π → π Transitions:* These are high-energy, high-intensity absorptions typically found in the UV region (200-350 nm). They arise from the excitation of electrons within the fused aromatic rings and quinone core.[2][10]

-

n → π and ICT Transitions:* A weaker, broader, and more environmentally sensitive band is observed at longer wavelengths, often extending into the visible region.[10][11] For DAAQs, this band is heavily influenced by an intramolecular charge transfer (ICT) from the lone pairs of the amino-group nitrogens (the donor) to the carbonyl groups of the quinone ring (the acceptor). It is this transition that is primarily responsible for the color of the compound.

Table 1: Representative Absorption Data for Diaminoanthraquinones

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |

|---|---|---|---|---|

| 2-Ph-DAAQ | Chloroform | 523 | 26,011 | [2][12] |

| 2-TIPS-DAAQ | Chloroform | 517 | 17,169 | [2] |

| 1-TIPS-DAAQ | Chloroform | 505 | 13,345 | [12] |

| 2-Ethynyl-DAAQ | Chloroform | 496 | 14,981 | [13] |

Note: Data for directly substituted derivatives of DAAQs are presented to illustrate typical values in the visible range. The exact λmax for unsubstituted 2,7-DAAQ will vary but is expected in a similar region.

Protocol 1: UV-Visible Absorbance Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε) of 2,7-DAAQ.

Causality: This protocol is designed to ensure accurate and reproducible measurements by controlling for concentration, solvent effects, and instrumental parameters. A quartz cuvette is mandatory due to its transparency in the UV range, where π → π* transitions occur.

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh a small amount (e.g., 1-2 mg) of pure 2,7-DAAQ using an analytical balance.

-

Dissolve the solid in a precise volume (e.g., 10.00 mL) of a spectroscopic-grade solvent (e.g., Dichloromethane, Chloroform, or DMF) in a Class A volumetric flask. This creates a stock solution of known concentration (typically ~10⁻³ M).

-

Expertise Insight: The choice of solvent is critical. Start with a moderately polar aprotic solvent in which the compound is fully soluble. Ensure the solvent's UV cutoff is below the measurement range.

-

-

Working Solution Preparation:

-

Perform a serial dilution of the stock solution to prepare a working solution with an expected maximum absorbance between 0.1 and 1.0 AU. This range ensures adherence to the Beer-Lambert Law. A typical concentration for the working solution is in the 10⁻⁵ to 10⁻⁶ M range.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range (e.g., 200-700 nm).

-

-

Blanking/Zeroing:

-

Fill a clean 1 cm path length quartz cuvette with the pure spectroscopic-grade solvent.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This spectrum is automatically subtracted from subsequent sample measurements to correct for absorbance from the solvent and cuvette.

-

-

Sample Measurement:

-

Rinse the same cuvette with a small amount of the 2,7-DAAQ working solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert Law: A = εcl , where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

-

Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.

Fluorescence Emission Properties

While many simple anthraquinones are weakly or non-fluorescent due to efficient intersystem crossing to the triplet state, the introduction of amino groups can significantly enhance fluorescence quantum yields.[14][15][16] This is because the ICT state created by the amino groups can provide a radiative de-excitation pathway that competes more effectively with non-radiative processes.

The fluorescence of DAAQs is highly sensitive to their environment, a property known as solvatochromism . In polar solvents, the excited state, which has a larger dipole moment due to enhanced charge transfer, is stabilized more than the ground state. This leads to a red-shift (bathochromic shift) in the emission spectrum as solvent polarity increases.[16][17]

Table 2: Representative Fluorescence Data for Anthraquinone Derivatives

| Compound | Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| RBS3 | Water | 420 | 556 | 136 | [15] |

| CE8 | Water | 276 | 406 | 130 | [15] |

| NGA5 | Water | 298 | 480 | 182 | [15] |

Note: Data for various fluorescent anthraquinone derivatives in water are shown to highlight the large Stokes shifts achievable with this scaffold. The specific emission of 2,7-DAAQ will be solvent-dependent.

Protocol 2: Fluorescence Emission Spectroscopy

Objective: To determine the wavelength of maximum emission (λem) and characterize the solvatochromic behavior of 2,7-DAAQ.

Causality: This protocol uses a dilute solution to avoid inner filter effects, where emitted light is reabsorbed by other molecules. Measuring spectra in a series of solvents with varying polarities allows for the systematic study of solvatochromism.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 2,7-DAAQ (typically 10⁻⁶ M) in the desired spectroscopic-grade solvent. The absorbance of this solution at the excitation wavelength should be low (< 0.1 AU) to minimize inner filter effects.

-

Prepare a series of such solutions in different solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, acetonitrile, ethanol, water) to study solvatochromism.

-

-

Spectrofluorometer Setup:

-

Turn on the instrument and xenon arc lamp source, allowing at least 30 minutes for stabilization.

-

Set the excitation wavelength (λex). This is typically set to the longest-wavelength absorption maximum (the ICT band) determined from the UV-Vis spectrum.

-

Set the emission scan range. This should start ~10-20 nm above the excitation wavelength and extend to cover the expected emission profile (e.g., if λex = 500 nm, scan from 510 nm to 800 nm).

-

Set the excitation and emission slit widths. 5 nm for both is a common starting point, offering a good balance between signal intensity and spectral resolution.

-

-

Solvent Blank Measurement:

-

Fill a four-sided polished quartz cuvette with the pure solvent.

-

Run an emission scan. This will show any background fluorescence or Raman scattering from the solvent. The most prominent feature is often the solvent's Raman peak, which appears at a constant energy shift from the excitation wavelength.

-

-

Sample Measurement:

-

Rinse and fill the cuvette with the 2,7-DAAQ solution.

-

Acquire the fluorescence emission spectrum.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission profile.

-

Identify the wavelength of maximum emission intensity (λem).

-

Calculate the Stokes shift: Stokes Shift (nm) = λem - λabs .

-

If studying solvatochromism, plot λem versus a solvent polarity parameter (like the Lippert-Mataga parameter, Δf) to visualize the trend.[14]

-

Excited-State Dynamics and Influencing Factors

Upon absorbing a photon, a 2,7-DAAQ molecule enters an excited state. Its subsequent fate is determined by a competition between several relaxation pathways. Understanding these dynamics is key to designing molecules for applications like photodynamic therapy or photocatalysis.

Caption: Simplified Jablonski diagram of key photophysical processes.

-

Intramolecular Charge Transfer (ICT): As discussed, the amino groups donate electron density to the quinone ring. In the excited state, this charge separation is even more pronounced. The polarity of the solvent can stabilize this charge-separated state, influencing both the emission energy and the rates of other de-excitation processes.[16][17] In low polarity solvents, some DAAQ isomers may adopt a more nonplanar structure, reducing the resonance between the amino groups and the π-system, which alters their photophysical properties.[16][17]

-

Intersystem Crossing (ISC): Anthraquinones are known for efficient ISC, the process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁).[18] This process populates the long-lived triplet state, which is often responsible for the photoreactivity of these molecules. Techniques like nanosecond transient absorption spectroscopy can be used to observe these triplet states directly.[19][20]

-

Proton Transfer: In protic solvents (like water or ethanol), intermolecular hydrogen bonding between the solvent and the quinone's carbonyl oxygens or amino groups can occur.[16] Furthermore, excited-state proton transfer (ESPT) can be a deactivation pathway, particularly for derivatives with hydroxyl or other acidic/basic groups.[20]

Applications and Future Directions

The photophysical properties of 2,7-DAAQ make it more than a simple dye; it is a versatile molecular platform.

-

Fluorescent Probes: The sensitivity of its fluorescence to the local environment makes the DAAQ scaffold a prime candidate for developing fluorescent sensors. For example, derivatives have been designed to detect nitric oxide in living cells, where a chemical reaction with the analyte modulates the fluorescence output.[21]

-

Materials Science: The rigid structure and tunable optoelectronic properties of DAAQs make them attractive building blocks for organic electronics.[1][2] By synthetically extending the π-conjugated system, researchers can tune the absorption/emission wavelengths and the molecular orbital energy levels for applications in organic light-emitting diodes (OLEDs) or organic solar cells.[2][13]

-

Drug Development: While 2,7-DAAQ itself is not a drug, its core structure is fundamental to many anticancer agents.[4] The inherent fluorescence of some anthraquinone derivatives can be exploited for theranostics—combining therapy and diagnosis. A fluorescent drug allows for the visualization of its uptake and distribution in cells and tissues, providing critical information for drug development professionals.[5][15]

Conclusion

This compound is a fascinating molecule whose photophysical behavior is a direct consequence of its electronic structure, dominated by an intramolecular charge transfer character. Its absorption in the visible spectrum and its environmentally sensitive fluorescence are its defining features. A thorough understanding of these properties, gained through rigorous spectroscopic protocols as detailed in this guide, is essential for harnessing the full potential of the DAAQ scaffold. For researchers in materials science and drug discovery, 2,7-DAAQ represents a foundational building block upon which a new generation of functional molecules, sensors, and therapeutic agents can be built.

References

- Calcott, W. S., & Perkins, G. A. (1933). U.S. Patent No. 1,910,693. U.S.

-

Mondal, P., Ghosh, S., & Datta, A. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega, 7(29), 25680–25688. [Link]

-

Zhang, Y., et al. (2023). Revealing the excited-state mechanisms of the polymorphs of a hot exciton material. Communications Chemistry, 6(1), 1-9. [Link]

-

Mahanta, S., et al. (2006). Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. Photochemical & Photobiological Sciences, 5(10), 945-953. [Link]

-

Mondal, P., Ghosh, S., & Datta, A. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. Semantic Scholar. [Link]

- Beard, E. E. (1939). U.S. Patent No. 2,150,092. U.S.

-

Ahmad, V. U., et al. (2018). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Journal of Chemistry. [Link]

-

Yüksek, H., et al. (2006). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry, 18(4), 2691. [Link]

-

Farrand, L. D., et al. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(22), 12138-12149. [Link]

-

Smith, R. B. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. [Link]

-

Lees, J. E., et al. (2022). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science, 13(2), 487-496. [Link]

-

Lees, J. E., et al. (2022). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. ResearchGate. [Link]

-

Mahanta, S., et al. (2008). Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye. Journal of Physical Chemistry A, 112(12), 2599-2607. [Link]

-

UV/Vis+ Photochemistry Database. (n.d.). Science-SoftCon. Retrieved February 10, 2026, from [Link]

-

Parisi, E., et al. (2025). Strong and pH dependent fluorescence in unprecedented anthra[2,3-d]imidazole-5,10-diones. Dyes and Pigments, 232, 112440. [Link]

-

Mohanty, J., & Bhasikuttan, A. C. (2009). Study of preferential solvation of 2,6-diaminoanthraquinone in binary mixtures by absorption and fluorescence studies. Journal of Fluorescence, 19(5), 883-891. [Link]

-

Kuete, V., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 245. [Link]

-

Tian, W., et al. (2020). Novel anthraquinone compounds as anticancer agents and their potential mechanism. Future Medicinal Chemistry, 12(7), 627-644. [Link]

-

Mahanta, S., et al. (2008). Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye. ResearchGate. [Link]

-

Mohanty, J., & Bhasikuttan, A. C. (2009). Preferential Solvation Studies of 1, 5 Diamino Anthraquinone in Binary Liquid Mixtures. Journal of the Chinese Chemical Society, 56(4), 748-756. [Link]

-

2,6-Diaminoanthraquinone | C14H10N2O2. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

2,7-Diamino-9,10-anthracenedione | C14H10N2O2. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Gordijo, C. R., et al. (2012). Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells. ChemistryOpen, 1(1), 47-53. [Link]

-

Mondal, P., Ghosh, S., & Datta, A. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. PubMed Central. [Link]

-

Akgun, E., & Apohan, E. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. DergiPark. [Link]

-

Zhao, J., et al. (2020). Long‐Lived Charge Separated States in Anthraquinone‐Phenothiazine Dyads. Chemistry – A European Journal, 26(6), 1293-1302. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. CAS 131-14-6: 2,6-Diaminoanthraquinone | CymitQuimica [cymitquimica.com]

- 7. US1910693A - Process for preparing anthraquinone derivatives - Google Patents [patents.google.com]

- 8. 2,6-Diaminoanthraquinone | C14H10N2O2 | CID 8557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,7-Diamino-9,10-anthracenedione | C14H10N2O2 | CID 11798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ikm.org.my [ikm.org.my]

- 11. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 16. Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. iris.cnr.it [iris.cnr.it]

- 19. Revealing the excited-state mechanisms of the polymorphs of a hot exciton material - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral Characterization of 2,7-Diaminoanthraquinone

This technical guide provides a comprehensive spectral analysis of 2,7-Diaminoanthraquinone (2,7-DAAQ), distinguishing it from its more common isomer, 2,6-DAAQ.[1]

H,Executive Summary

This compound (2,7-DAAQ) is a symmetric anthraquinone derivative utilized as a key intermediate in the synthesis of high-performance dyes and DNA-intercalating pharmaceutical agents. Unlike the 1,4- or 1,5-isomers, 2,7-DAAQ possesses a unique

Molecular Architecture & Symmetry

Understanding the symmetry of 2,7-DAAQ is a prerequisite for interpreting its NMR and IR spectra.[1][3]

-

Point Group:

(planar conformation). -

Symmetry Operations: A

rotation axis passes through the C9 and C10 carbonyl carbons.[1][3] -

Equivalence:

This symmetry simplifies the

Structural Diagram & Logic Flow

Figure 1: Symmetry analysis of 2,7-DAAQ illustrating proton equivalence and predicted NMR multiplicity.

Experimental Protocols (Sample Preparation)

To reproduce the data presented below, follow these standardized preparation protocols. Self-consistency in solvent choice is critical due to the solvatochromic nature of amino-anthraquinones.[3]

Protocol A: NMR Sample Prep

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-

, 99.9% D).[3] -

Concentration: 5–10 mg of 2,7-DAAQ in 0.6 mL solvent.

-

Conditioning: Sonicate for 5 minutes at 40°C to ensure complete dissolution (anthraquinones have poor solubility).

Protocol B: UV-Vis Sample Prep[3]

-

Stock Solution: Dissolve 1.0 mg in 10 mL DMF (Dimethylformamide).

-

Working Solution: Dilute 100

L of stock into 3 mL of Ethanol or DMF.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (400 MHz, DMSO- )

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |

| 7.84 | Doublet (d) | 2H | H-4, H-5 | ||

| 7.23 | Doublet (d) | 2H | H-1, H-8 | ||

| 6.89 | Doublet of Doublets (dd) | 2H | H-3, H-6 | Ortho to amino, coupled to both H-4 (ortho) and H-1 (meta). | |

| 6.42 | Broad Singlet (br s) | 4H | - | -NH | Exchangeable amine protons.[3] |

Differentiation Note: In the 2,6-isomer, the coupling patterns differ slightly due to the relative positions of protons, but the 2,7-isomer is uniquely characterized by the specific dd at ~6.89 ppm arising from H-3/6 coupling to both the ortho H-4/5 and meta H-1/8.[1]

C NMR Data (100 MHz, DMSO- )

| Chemical Shift ( | Assignment |

| 184.7 | C=O (Carbonyl, C-9/C-10 unshielded) |

| 179.7 | C=O (Carbonyl, C-9/C-10 shielded) |

| 155.1 | C-NH |

| 152.3 | Quaternary Aromatic |

| 135.0 | Aromatic CH (C-4, C-5) |

| 129.3 | Aromatic CH (C-1, C-8) |

| 109.5 * | Aromatic CH (C-3, C-6) |

*Note: C-3/C-6 value is estimated based on DEPT correlations and typical ortho-amino shielding.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the quinoid carbonyls and the primary amine stretches.[1][3]

Method: ATR (Attenuated Total Reflectance) on solid powder.[1][3]

| Wavenumber (cm | Functional Group | Vibrational Mode | Notes |

| 3344, 3223 | Primary Amine (-NH | N-H Stretching (Asym/Sym) | Distinct doublet indicating primary amine. |

| 1671 | Quinone Carbonyl | C=O Stretching | Free/Non-H-bonded carbonyl. |

| 1623 | Quinone Carbonyl | C=O[3] Stretching | H-bonded or conjugated carbonyl. |

| 1581, 1553 | Aromatic Ring | C=C Skeleton | Anthracene core vibrations. |

| 1245 | C-N | C-N Stretching | Strong band typical of aryl amines.[1][3] |

Electronic Spectroscopy (UV-Vis)

2,7-DAAQ exhibits strong solvatochromism.[3] The amino groups act as auxochromes, donating electron density into the anthraquinone

| Solvent | Transition Type | Color | |

| Ethanol | ~450 - 460 | Orange | |

| DMF | ~480 - 490 | Red-Orange | |

| Chloroform | ~445 | Yellow-Orange |

Observation: A bathochromic (red) shift is observed in more polar solvents (DMF vs. Ethanol/Chloroform), confirming the ICT nature of the transition.[1]

Synthesis & Impurity Profiling

When sourcing or synthesizing 2,7-DAAQ, the most common impurity is the 2,6-isomer or mono-amino derivatives.[1]

Synthesis Workflow (Graphviz)

Figure 2: Standard synthetic route via ammonolysis of the dibromo-precursor.[3]

References

-

Synthesis and Spectral Data: Ahmed, A. et al. "Development of New Materials for Solar Cells Application."[1][3] White Rose eTheses Online, University of Sheffield, Chapter 3, pp. 64-87.[3] (Provides specific NMR and IR values for 2,7-DAAQ).

-

General Anthraquinone NMR: Jiang, Y. et al. "Calculated and experimental 1H and 13C NMR chemical shifts of 9,10-anthraquinone."[1][3] ResearchGate, 2011.[1][3] (Validation of anthraquinone core shifts).

-

Compound Database: PubChem CID 11798 (this compound).[1][3] National Institutes of Health.[1][3] [1]

-

Solvatochromism: Sasirekha, V. et al. "Study of preferential solvation of 2,6-diaminoanthraquinone."[1][3] Spectrochimica Acta Part A, 2008.[1][3] (Used as comparative baseline for solvatochromic behavior).[1][3]

Sources

A Technical Guide to the Theoretical and Computational Investigation of 2,7-Diaminoanthraquinone

Executive Summary

2,7-Diaminoanthraquinone (2,7-DAAQ) is a significant organic molecule built on the anthraquinone scaffold, a core structure in many synthetic dyes and biologically active compounds. The strategic placement of amino groups at the C2 and C7 positions dramatically influences its electronic structure, conferring unique photophysical properties and potential for further functionalization. Understanding these properties at a quantum-mechanical level is paramount for designing novel materials for applications ranging from organic electronics to targeted therapeutics. This guide provides an in-depth exploration of the theoretical and computational methodologies used to elucidate the molecular, electronic, and spectroscopic characteristics of 2,7-DAAQ and its isomers, offering a framework for predictive molecular design.

The this compound Molecule: Structure and Significance

This compound is an aromatic organic compound. Its structure consists of a central anthracene core with two ketone groups at positions 9 and 10 (the quinone moiety) and two amino (-NH₂) functional groups at positions 2 and 7.

-

Molecular Formula: C₁₄H₁₀N₂O₂

-

IUPAC Name: 2,7-diaminoanthracene-9,10-dione

-

CAS Number: 605-44-7

The electron-donating amino groups engage in significant electronic communication with the electron-accepting quinone system. This intramolecular charge-transfer (ICT) character is the primary determinant of its color, redox behavior, and nonlinear optical properties.[1][2] Theoretical studies are indispensable for precisely mapping and quantifying these electronic interactions, providing insights that are often difficult to resolve experimentally. While this guide focuses on the 2,7-isomer, the computational principles discussed are broadly applicable to other isomers, such as the well-studied 2,6-diaminoanthraquinone, which serves as an excellent comparative model in many theoretical investigations.[3]

The Computational Scientist's Toolkit: Methodologies for In-Silico Analysis

The accurate prediction of molecular properties hinges on the selection of an appropriate computational methodology. For molecules like 2,7-DAAQ, Density Functional Theory (DFT) has emerged as the gold standard due to its exceptional balance of computational cost and accuracy.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of the system as a functional of the electron density.

-

Why DFT? For organic molecules of this size, DFT provides reliable geometries, vibrational frequencies, and electronic properties without the prohibitive computational expense of higher-level ab initio methods.

-

Choice of Functional and Basis Set: The accuracy of DFT calculations is governed by the choice of the exchange-correlation functional and the basis set.

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide excellent results for organic chromophores.[3][4]

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a correlation-consistent basis set such as cc-pVTZ is often employed.[3][5] The latter, cc-pVTZ, is generally preferred for achieving higher accuracy in calculating electronic properties and vibrational modes.[3]

-

Time-Dependent Density Functional Theory (TD-DFT)

To study the excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice. It is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths.

-

Mechanism: TD-DFT calculates the response of the electron density to a time-dependent perturbation (like light), which corresponds to electronic excitations. This allows for the direct simulation of an absorption spectrum.[1]

-

Causality: By analyzing the molecular orbitals involved in the calculated transitions, TD-DFT provides a definitive assignment of the spectral bands, such as identifying them as n→π* or π→π* transitions, and pinpointing the parts of the molecule responsible for the absorption.[1][3]

Core Computational Workflow: A Self-Validating System

The protocol described below represents a robust, self-validating workflow where theoretical predictions are continually benchmarked against known experimental data to ensure the reliability of the computational model.

Step-by-Step Computational Protocol

-

Structure Input: A 3D structure of this compound is built using molecular modeling software. The IUPAC name is 2,7-diaminoanthracene-9,10-dione.

-

Geometry Optimization: A full geometry optimization is performed using DFT (e.g., at the B3LYP/cc-pVTZ level). This step calculates the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

-

Vibrational Frequency Analysis: This calculation serves two purposes:

-

It confirms the optimized structure is a stable minimum.

-

It predicts the FT-IR and Raman spectra. These calculated spectra can be directly compared with experimental data for validation. Key vibrational modes, such as C=O stretches and N-H bends, provide clear benchmarks.[3]

-

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic descriptors:

-

Frontier Molecular Orbitals (HOMO and LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Mulliken Atomic Charges

-

-

Excited-State Calculations (TD-DFT): TD-DFT calculations are run to simulate the UV-Vis absorption spectrum, yielding the excitation energies (often expressed as λmax) and oscillator strengths for the primary electronic transitions.[1]

Workflow Visualization

Caption: A typical DFT/TD-DFT workflow for analyzing 2,7-DAAQ.

Unraveling Electronic and Spectroscopic Properties

Computational studies provide a granular view of the electronic landscape of 2,7-DAAQ, explaining its observed properties.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron. In 2,7-DAAQ, the HOMO is typically localized over the amino groups and the aromatic rings, reflecting the electron-donating nature of the -NH₂ substituents.

-

LUMO: Represents the ability to accept an electron. The LUMO is predominantly centered on the electron-deficient quinone moiety (the C=O groups).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and the energy required for the first electronic excitation. A smaller gap suggests the molecule is more easily excitable and more chemically reactive. For the related 2,6-DAAQ isomer, a HOMO-LUMO gap of 2.85 eV was calculated, indicating significant potential for intramolecular charge transfer.[3] The extension of the π-system through further substitution can systematically lower the LUMO, reducing the energy gap and causing a bathochromic (red) shift in absorption.[6][7]

Energy Level Diagram

Caption: HOMO-LUMO energy gap and the primary electronic transition.

Predicted Spectroscopic Signature

-

UV-Vis Spectroscopy: TD-DFT calculations predict the absorption maxima (λmax) that define the color of the molecule. For diaminoanthraquinones, the longest wavelength absorption band, which appears in the visible region, is attributed to the HOMO→LUMO transition.[1] This transition corresponds to an intramolecular charge transfer from the electron-rich amino-substituted rings to the electron-accepting quinone core.[1][3] The calculated spectra generally show good agreement with experimental data recorded in solvents like chloroform or p-xylene.[1][6]

-

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies with high accuracy. Key predicted peaks for a diaminoanthraquinone would include:

-

N-H stretching: Vibrations from the amino groups.

-

C=O stretching: Strong, characteristic vibrations from the quinone carbonyl groups.

-

C=C stretching: Vibrations from the aromatic rings. The close match between theoretical and experimental FT-IR spectra serves as a powerful validation of the computational model's accuracy.[3]

-

Molecular Electrostatic Potential (MEP) and Charge Distribution

The MEP map is a visual representation of the charge distribution on the molecule's surface.

-

Interpretation: Red regions indicate areas of negative potential (electron-rich), typically found around the electronegative oxygen atoms of the carbonyl groups. Blue regions indicate positive potential (electron-poor), usually located around the hydrogen atoms of the amino groups.

-

Significance: The MEP map clearly visualizes the charge separation inherent in the molecule, highlighting the carbonyl oxygens as sites for electrophilic attack and the amino groups as centers for nucleophilic interactions.[3] This provides a predictive map for intermolecular interactions, which is critical in drug design for understanding receptor binding.

| Computed Property | Typical Value / Observation | Significance | Reference |

| HOMO-LUMO Gap (ΔE) | ~2.8 - 3.0 eV | Indicates chemical reactivity and electronic transition energy. | [3] |

| Primary Transition | HOMO → LUMO (π → π*) | Responsible for the main absorption in the visible spectrum (color). | [1] |

| MEP Negative Region | Localized on Carbonyl Oxygens | Site for electrophilic attack and hydrogen bonding. | [3] |

| MEP Positive Region | Localized on Amino Hydrogens | Site for nucleophilic attack and hydrogen bonding. | [3] |

Applications in Materials Science and Drug Development

Theoretical studies on 2,7-DAAQ are not merely academic; they directly inform practical applications.

-

Dye and Materials Design: By computationally screening different substituents on the DAAQ core, scientists can predict how modifications will tune the HOMO-LUMO gap. This allows for the rational design of new dyes with specific colors and optoelectronic properties for use in applications like liquid crystal displays (LCDs) or as n-type organic electronic materials.[1][6][7]

-

Sensing Applications: The sensitivity of the DAAQ electronic structure to its environment makes it a candidate for chemical sensors. Computational models can simulate how binding with an analyte would alter the spectroscopic or electronic properties of the molecule, forming the basis for a sensing mechanism.[8]

-

Drug Development: Anthraquinone derivatives are known for their biological activity. Molecular docking studies, which are computationally driven, can predict the binding affinity of 2,7-DAAQ with specific protein targets, such as those implicated in cancer.[3] For instance, studies on the 2,6-DAAQ isomer have shown strong binding with lung cancer-related proteins, identifying it as a promising therapeutic lead.[3]

Conclusion

Theoretical and computational studies, primarily leveraging DFT and TD-DFT, provide an exceptionally detailed and predictive understanding of this compound. These in-silico methods allow researchers to dissect the molecule's electronic structure, predict its spectroscopic signatures, and map its reactivity. The strong correlation between theoretical predictions and experimental results validates these computational workflows as powerful tools in modern chemistry. For professionals in materials science and drug development, these computational approaches are indispensable for accelerating the design-synthesis-testing cycle, enabling the rational design of novel functional molecules based on the versatile diaminoanthraquinone scaffold.

References

-

Yildirir, Y., Canbolat, M., Disli, A., & Colak, N. (2010). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry, 20, 6411-6416. [Link]

-

Sims, M. T., Mandle, R. J., Goodby, J. W., & Moore, J. N. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(21), 11599-11608. [Link]

-

Masilamani, G., Batchu, H., Amsallem, D., & Bedi, A. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega, 7(29), 25874-25880. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8557, 2,6-Diaminoanthraquinone. Retrieved from [Link]

-

Masilamani, G., Batchu, H., Amsallem, D., & Bedi, A. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega, 7(29), 25874-25880. [Link]

-

Khan, A., Rahman, M. M., Asmat, F., & Khan, A. A. (2020). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. Materials, 13(4), 960. [Link]

-

Hima, S., Meera, M. R., Vijayakumar, C., & Premkumar, R. (2021). Integrated Spectroscopic, DFT, Molecular Docking and In Vitro Evaluation of 2,6-Diaminoanthraquinone: A Promising Lead for Lung Cancer. Revista Electronica de Veterinaria, 22(11), 1-18. [Link]

- Jordan, C. J., & Williams, R. L. (1933). U.S. Patent No. 1,910,693. Washington, DC: U.S.

-

Deraos, G., Tatsi, A., Matsoukas, J., & Deraos, S. (2021). Design and Synthesis of Anthraquinone Derivatives Conjugated with Epitopes of Myelin Basic Protein MBP [1-11] [4Y] and IL-2Rβ(107-118). Organic & Medicinal Chem IJ, 10(4). [Link]

-

Masilamani, G., Batchu, H., Amsallem, D., & Bedi, A. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega. [Link]

-

Yildirir, Y., Canbolat, M., Disli, A., & Colak, N. (2010). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry. [Link]

-

Pérez-An, I., et al. (2022). Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications. RSC Advances. [Link]

-

Al-Hossain, K., et al. (2022). Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach. Molecules, 27(5), 1698. [Link]

-

Nakashima, M., & Roach, J. F. (1979). Spectroscopic Studies of Substituted Anthraquinone Type Dyes. Spectroscopy Letters, 12(2), 139–150. [Link]

-

Gouda, M. A., et al. (2010). Chemistry of 2-aminoanthraquinones. Turkish Journal of Chemistry, 34(5), 651-709. [Link]

-

Geysens, P., et al. (2020). Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering, 8(8), 3344-3351. [Link]

-

Zaki, M., et al. (2022). Anthraquinone and its Derivatives as Sustainable Materials for Electrochemical Applications – a Joint Experimental and Theoretical Investigation of the Redox Potential in Solution. Physical Chemistry Chemical Physics, 24(26). [Link]

- Schmidt, O. (1933). U.S. Patent No. 1,894,790. Washington, DC: U.S.

-

Wang, Y., et al. (2021). DFT study of the stabilization effect on anthocyanins via secondary interactions. Food Chemistry, 365, 130528. [Link]

-

Jabha, M., Elalaoui, A., Jarid, A., & Mabrouk, E. H. (2021). The Effect of Substitution and Polymerization of 2,7-Divinylcarbazole-benzo-bis-thiadiazole on Optoelectronic Properties: A DFT Study. Orbital: The Electronic Journal of Chemistry, 13(5), 395-402. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03539B [pubs.rsc.org]

- 3. veterinaria.org [veterinaria.org]

- 4. Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Substitution and Polymerization of 2,7-Divinylcarbazole-benzo-bis-thiadiazole on Optoelectronic Properties: A DFT Study | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors [mdpi.com]

Introduction: The Structural Significance of 2,7-Diaminoanthraquinone

An In-depth Technical Guide to the Thermal Stability and Degradation of 2,7-Diaminoanthraquinone

This compound is a robust aromatic diamine built upon the rigid, planar anthraquinone core. This structure imparts significant chemical and thermal resilience, making it a valuable building block in the field of materials science. The two amino groups, positioned at the 2 and 7 carbons of the fused ring system, serve as reactive sites for polymerization. This allows this compound to be incorporated as a monomer into various polymer backbones, such as polyamides and polyimides, to create high-performance materials.[1] The inherent stability of the anthraquinone moiety, combined with the strong intermolecular forces possible in its polymeric derivatives, results in materials with exceptional thermal stability, chemical resistance, and specific optoelectronic properties.[1][2] This guide provides a detailed examination of the thermal stability and degradation characteristics of this compound, offering insights for researchers in drug development and materials science who leverage this molecule for its robust properties.

Section 1: Thermal Stability Assessment

The thermal stability of an organic molecule is a critical parameter, dictating its processing window and operational limits in high-temperature applications. Diaminoanthraquinones as a class are known for their high thermal resilience, a property that is significantly enhanced upon their incorporation into polymeric structures.

Intrinsic Stability of the Anthraquinone Core

The foundational anthraquinone structure is inherently stable due to its extensive aromatic conjugation. While specific thermogravimetric data for neat this compound is not extensively published, data for its isomers and derivatives provide a reliable benchmark. For instance, the related isomer 2,6-diaminoanthraquinone has a melting point reported to be above 325°C, indicating strong intermolecular forces and high thermal stability.

Enhanced Stability in Polymeric Systems

The most profound insights into the thermal stability of this compound come from studying the polymers derived from it. When used as a monomer, the resulting polymers exhibit exceptional thermal properties. For example, polyamides synthesized from 1,4-diaminoanthraquinone show only minimal weight loss at temperatures approaching 300°C.[3][4] Similarly, poly(1,5-diaminoanthraquinone) has been shown to be thermally stable at temperatures below 400°C.[5] This enhancement is attributed to the formation of a rigid polymer backbone with strong intermolecular chain interactions, which restricts thermal motion and increases the energy required for decomposition.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques for quantifying thermal stability. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a thermal transition. The table below summarizes typical thermal properties for polymers derived from diaminoanthraquinone isomers, which serve as a proxy for the performance expected from this compound-based polymers.

| Polymer System | Td5 (°C) (5% Weight Loss) | Td10 (°C) (10% Weight Loss) | Glass Transition (Tg) (°C) | Reference |

| Poly(1,4-diaminoanthraquinone-co-adipic acid) | ~285 | - | 50 | [3][4] |

| Poly(1,4-diaminoanthraquinone-co-sebacic acid) | ~285 | - | 55 | [3][4] |

| Poly(1,5-diaminoanthraquinone) | >400 | - | - | [5] |

| Polyimides from diamine monomers | - | >400 | 210 - 311 | [6] |

Table 1: Thermal properties of polymers derived from diaminoanthraquinone isomers.

Section 2: Thermal Degradation Pathways

Understanding the degradation mechanism is crucial for predicting material lifetime and designing more stable systems. In the absence of specific studies on the thermal degradation of this compound, a plausible pathway can be proposed based on the known reactivity of anthraquinone systems and general principles of organic chemistry at elevated temperatures.

Degradation is expected to initiate at the most reactive sites—the amino groups—or through the cleavage of the anthraquinone core at sufficiently high temperatures. The process is likely a complex, multi-step radical mechanism. While enzymatic degradation often involves reductive cleavage of the quinone, thermal degradation in an inert atmosphere is more likely to proceed via homolytic bond scission.[7]

A potential thermal degradation pathway could involve:

-

Initial C-N Bond Scission: At high temperatures, the carbon-nitrogen bonds of the amino groups may break, generating radical species.

-

Ring Opening/Fragmentation: The highly stable aromatic core will resist degradation, but under extreme thermal stress, fragmentation of the fused rings can occur. This could lead to the formation of smaller aromatic fragments, such as phthalic anhydride derivatives or benzene derivatives.

-

Char Formation: At very high temperatures, extensive fragmentation and cross-linking of the radical intermediates lead to the formation of a stable carbonaceous char.

Section 3: Experimental Protocols for Thermal Analysis

To ensure trustworthy and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the thermal stability and degradation products of this compound and its derivatives.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and quantify mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

-

Continuously record the sample mass and temperature.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine key parameters such as the onset decomposition temperature (Tonset) and the temperature at 5% or 10% weight loss (Td5, Td10). The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Causality and Self-Validation: Using an inert atmosphere is critical to study the intrinsic thermal stability, preventing oxidative degradation which occurs at lower temperatures. The constant heating rate ensures uniform heat transfer and allows for comparison between different samples. Running a blank (empty pan) under the same conditions validates the baseline stability of the instrument.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan. Crimp-seal the pan to ensure good thermal contact.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge with an inert gas (e.g., Nitrogen) at 20-50 mL/min.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Ramp the temperature from ambient to a temperature above the expected melting point (e.g., 350°C) at a rate of 10°C/min. This scan removes the sample's prior thermal history.

-

Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: Ramp the temperature again at 10°C/min. This scan provides data on the material's intrinsic thermal transitions.

-

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition), as well as step changes in the baseline (glass transition, Tg).

Causality and Self-Validation: The heat-cool-heat cycle is a self-validating system. The first heating scan erases any effects from sample processing or storage. The second heating scan reveals the true thermodynamic properties of the material. The use of a reference pan corrects for any instrumental heat flow imbalances.

Workflow: Identification of Thermal Degradation Products

Objective: To identify the chemical structures of volatile and semi-volatile compounds produced during thermal degradation.

Methodology: This workflow couples a controlled heating environment with a high-resolution analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Controlled Pyrolysis: Place a known amount of the sample into a pyrolysis unit connected to a GC-MS system.

-

Thermal Degradation: Heat the sample under a controlled inert atmosphere to a specific temperature just above its decomposition onset (determined by TGA). Hold at this temperature for a set time to allow for degradation products to form and volatilize.

-

Separation and Identification:

-